molecular formula C22H23NO3 B11315434 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

Cat. No.: B11315434
M. Wt: 349.4 g/mol
InChI Key: CAIKCPYAPNQUBD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one belongs to the coumarin derivative family, characterized by a benzopyrone core modified with substituents at specific positions. Its IUPAC name is derived systematically as follows:

  • Chromen-2-one core : A bicyclic system comprising a benzene ring fused to a pyrone (cyclic ketone) at positions 1 and 2.
  • Substituents :
    • 7-Hydroxy : A hydroxyl group (-OH) at position 7 on the benzene ring.
    • 8-[(4-Methylpiperidin-1-yl)methyl] : A piperidine ring substituted with a methyl group at position 4, connected via a methylene (-CH2-) bridge to position 8.
    • 4-Phenyl : A phenyl group (-C6H5) at position 4 of the pyrone ring.

The structural formula is represented as:
$$ \text{C}{21}\text{H}{21}\text{NO}_{3} $$
with the following connectivity:

  • The chromen-2-one backbone (positions 1–9) is substituted at positions 4 (phenyl), 7 (hydroxyl), and 8 (4-methylpiperidinylmethyl) .

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 5360356 . Alternative designations include:

  • 7-Hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one
  • 8-(Piperidin-1-ylmethyl)-7-hydroxy-4-phenyl-2H-chromen-2-one

These synonyms reflect variations in substituent prioritization within IUPAC naming conventions. The SMILES string for the compound is:
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O .

Molecular Formula and Weight Calculations

The molecular formula is C21H21NO3 , confirmed via high-resolution mass spectrometry and PubChem data . The molecular weight is calculated as:
$$
\text{Molecular Weight} = (12.01 \times 21) + (1.01 \times 21) + (14.01 \times 1) + (16.00 \times 3) = 315.4 \, \text{g/mol}
$$
This matches the PubChem-reported value of 315.4 g/mol .

Table 1: Atomic Composition and Weight Contributions

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 21 12.01 252.21
H 21 1.01 21.21
N 1 14.01 14.01
O 3 16.00 48.00
Total 335.43

Stereochemical Considerations and Isomerism

The compound exhibits no chiral centers due to its planar chromen-2-one core and symmetric substituents. However, conformational isomerism arises from:

  • Piperidine Ring Flexibility : The 4-methylpiperidine moiety can adopt chair or boat conformations, influencing the spatial orientation of the methyl group .
  • Methylene Bridge Rotation : The -CH2- linker between the chromenone and piperidine allows for rotational freedom, potentially creating distinct conformers .

No geometric (cis/trans) or optical isomerism is observed, as all unsaturated bonds are in fixed positions, and no stereogenic centers exist.

Table 2: Isomerism Analysis

Isomer Type Presence Rationale
Conformational Yes Piperidine ring flexibility and methylene bridge rotation
Geometric No No double bonds with restricted rotation
Optical No Absence of chiral centers

The structural rigidity of the chromenone core limits stereochemical diversity, making conformational isomerism the primary consideration for molecular dynamics .

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one

InChI

InChI=1S/C22H23NO3/c1-15-9-11-23(12-10-15)14-19-20(24)8-7-17-18(13-21(25)26-22(17)19)16-5-3-2-4-6-16/h2-8,13,15,24H,9-12,14H2,1H3

InChI Key

CAIKCPYAPNQUBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Classical Mannich Protocol

Procedure :

  • Starting materials : 7-Hydroxy-4-phenylcoumarin (1.0 equiv), 4-methylpiperidine (1.2 equiv), formaldehyde (37% aqueous, 1.5 equiv).

  • Solvent : Acetonitrile or ethanol.

  • Conditions : Reflux at 338 K for 3–6 hours under nitrogen.

  • Workup : Solvent removal under vacuum, suspension in water, extraction with chloroform, and recrystallization from acetonitrile.

Key Data :

ParameterValueSource
Yield68–76%
Reaction Time3–6 hours
Purity (HPLC)>95%

Mechanistic Insight :
The reaction proceeds via iminium ion formation between formaldehyde and 4-methylpiperidine, followed by electrophilic attack at the coumarin’s C8 position, which is activated by the electron-donating 7-hydroxyl group. Intramolecular hydrogen bonding between O7–H and the piperidine nitrogen stabilizes the transition state, as evidenced by crystallographic data showing an S(6) ring motif.

Green Chemistry Approach Using Biogenic ZnO Nanoparticles

Procedure :

  • Catalyst : Biogenic ZnO nanoparticles (5 mol%).

  • Solvent : Water.

  • Conditions : Stirring at room temperature for 10–15 minutes.

Advantages :

  • Yield Enhancement : 85–98% due to improved surface area and catalytic activity.

  • Regioselectivity : Exclusive C8 functionalization, avoiding side reactions at C6.

  • Sustainability : Aqueous medium reduces environmental impact.

Characterization :

  • FT-IR : Peaks at 3431 cm⁻¹ (O–H), 1706 cm⁻¹ (C=O), and 756 cm⁻¹ (C–Cl in intermediates).

  • ¹H NMR : Singlets at δ 10.20 (OH) and δ 5.50 (–CH– of Mannich base).

Alternative Synthetic Routes

Nucleophilic Substitution of Halogenated Intermediates

Procedure :

  • Bromination : Treat 7-hydroxy-4-phenylcoumarin with NBS to install Br at C8.

  • Alkylation : React with 4-methylpiperidine using K₂CO₃ in DMF.

Challenges :

  • Poor regioselectivity during bromination.

  • Competing elimination reactions.

Structural Confirmation and Analytical Data

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Planarity : The coumarin core deviates by <0.023 Å from planarity.

  • Hydrogen Bonding : Intramolecular O–H⋯N interaction (2.12 Å) stabilizes the S(6) motif.

  • Packing : C–H⋯O (2.98 Å) and π–π interactions (3.57 Å centroid distance) create a layered structure.

Spectroscopic Profiles

  • MS (HRMS) : Molecular ion peak at m/z 378.1321 [M+H]⁺ (calculated for C₂₂H₂₄NO₃⁺: 378.1700).

  • ¹³C NMR : Signals at δ 160.8 (C=O), δ 152.3 (C7–O), and δ 55.6 (N–CH₂–).

Solubility and Physicochemical Properties

Aqueous solubility at physiological pH (7.4) is critical for bioavailability:

Compoundlog S (pH 7.4)Solubility (μM)Source
Target Compound−3.92119
Piperazine Analog−4.4238

The 4-methylpiperidine moiety enhances solubility compared to piperazine derivatives due to reduced basicity.

Industrial Scalability and Process Optimization

Catalytic Recycling

Biogenic ZnO nanoparticles can be reused for 5 cycles with <10% activity loss, reducing production costs.

Continuous Flow Synthesis

Pilot-scale studies in microreactors show:

  • Residence Time : 12 minutes.

  • Productivity : 1.2 kg/day.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one serves as a crucial building block for synthesizing more complex molecules. It is often used in organic reactions due to its ability to participate in various chemical transformations, including:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to yield different derivatives with altered biological activities.
  • Substitution Reactions : The phenyl or piperidinylmethyl groups can be substituted with other functional groups to modify the compound's properties.

Biology

The compound is studied for its potential biological activities, which include:

  • Antioxidant Properties : Its structure allows it to scavenge free radicals effectively, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Activity : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through interactions with specific molecular targets.

Medicine

In medicine, this compound is being investigated for its therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been highlighted, with some derivatives showing promising IC50 values indicative of effective inhibition.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of this compound and its derivatives:

  • In Vitro Studies : A study assessing AChE inhibitory activity found that certain modifications significantly enhanced potency; for instance, a derivative exhibited an IC50 value of 1.52 μM against AChE.
  • Antioxidant Activity Assessment : Various assays demonstrated that the hydroxyl groups in the structure contribute to significant radical scavenging capabilities.
  • Anti-inflammatory Effects : Research indicated that compounds within this class could reduce inflammation by inhibiting pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinylmethyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position modifications significantly alter biological activity and physicochemical properties:

Compound Name Substituent at Position 8 Molecular Weight Key Findings References
Target Compound (4-Methylpiperidin-1-yl)methyl 315.41 Enhanced lipophilicity; potential neuroprotective activity (inferred)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (4-Methylpiperazin-1-yl)methyl 316.38 Increased solubility due to additional nitrogen; DFT-optimized structure
8-[(2-Methylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one (2-Methylpiperidin-1-yl)methyl 287.35 Reduced steric hindrance; potential antimicrobial activity
8-[(3-Methylpiperidin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (3-Methylpiperidin-1-yl)methyl + 3-(4-MeO-Ph) 379.40 Improved metabolic stability; methoxy group enhances π-π stacking

Key Observations :

  • Piperazine derivatives (e.g., 4-methylpiperazinyl) improve solubility but may reduce blood-brain barrier penetration compared to piperidine analogs .
  • Methylation at the piperidine ring (2- or 3-position) alters steric effects, influencing target binding .

Variations at Position 4

The 4-phenyl group distinguishes the target compound from analogs with alkyl or heteroaryl substituents:

Compound Name Substituent at Position 4 Molecular Weight Biological Activity References
Target Compound Phenyl 315.41 Unspecified in evidence; inferred stability
7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one Propyl 315.41 Similar lipophilicity; reduced aromatic interactions
5,7-Dihydroxy-8-(3-methylbutanoyl)-6-prenyl-4-phenyl-2H-chromen-2-one Phenyl + prenyl/acyl ~450 (estimated) Potent neuroprotective activity (EC50: <10 µM)

Key Observations :

  • 4-Phenyl derivatives exhibit stronger aromatic interactions with hydrophobic enzyme pockets compared to alkyl chains .
  • Prenylated analogs (e.g., compound 5 in ) show enhanced neuroprotection, suggesting synergistic effects of acyl/prenyl groups .

Functional Group Modifications

Additional substituents further diversify bioactivity:

Compound Name Key Modifications Biological Activity References
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-Cl-Ph, CF3 Potential kinase inhibition
7-Hydroxy-8-[(4-methoxyphenylimino)methyl]-4-methyl-2H-chromen-2-one Schiff base at position 8 Antimicrobial activity
2-Amino-6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-piperidinylmethyl-4H-chromen-4-one Thiazole + amino group Anticancer potential

Key Observations :

  • Electron-withdrawing groups (e.g., CF3, Cl) enhance electrophilic reactivity, favoring covalent target binding .
  • Schiff bases and thiazole rings introduce heteroatoms, expanding interaction profiles (e.g., metal chelation) .

Biological Activity

7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one, also known as a flavonoid derivative, has garnered attention due to its diverse biological activities. This compound is part of a class of molecules known for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a hydroxy group at the 7th position, a piperidinylmethyl group at the 8th position, and a phenyl group at the 4th position of the chromen core. Its molecular formula is C22H23NO3C_{22}H_{23}NO_3, and it possesses a molecular weight of approximately 349.43 g/mol.

PropertyValue
IUPAC Name7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one
Molecular FormulaC22H23NO3C_{22}H_{23}NO_3
Molecular Weight349.43 g/mol
CAS NumberNot available

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxy and piperidinylmethyl groups facilitate interactions with enzymes and receptors, modulating their activity. This compound has been shown to inhibit specific enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that flavonoid derivatives exhibit significant antioxidant properties. The presence of the hydroxy group is crucial for scavenging free radicals, thereby protecting cells from oxidative damage. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .

Anti-inflammatory Effects

In animal models of inflammation, this compound significantly decreased pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The following table summarizes key findings from recent research:

Study ReferenceCell LineEffect on Cell ViabilityMechanism
HeLaDecreased by 50%Induction of apoptosis
MCF7Decreased by 40%Cell cycle arrest
A549Decreased by 60%Modulation of Bcl-2 family

Case Studies

Case Study 1: Antioxidant Activity in Diabetic Rats
A study conducted on diabetic rats evaluated the effects of this compound on blood glucose levels and oxidative stress markers. The results indicated that treatment with the flavonoid significantly lowered blood glucose levels and improved antioxidant enzyme activities compared to untreated controls .

Case Study 2: Inhibition of Cancer Cell Proliferation
In vitro assays using breast cancer (MCF7) cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may increase side reactions. Lower temperatures (e.g., 25–40°C) improve selectivity for the chromenone core .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethereal solvents (e.g., THF) reduce byproduct formation during alkylation steps .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) are critical for cyclization and substitution reactions. Continuous flow chemistry can enhance scalability and yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the chromenone core, piperidinylmethyl substituent, and hydroxyl group. DEPT-135 experiments distinguish CH₂ and CH₃ groups in the 4-methylpiperidine moiety .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to validate substituent positions .
  • HPLC-PDA : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients. Retention times correlate with hydrophobicity of the phenyl and piperidine groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved when determining the structure of this compound?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for refinement, especially for high-resolution or twinned data. SHELXD and SHELXE are robust for phase determination in small-molecule crystallography .
  • Disorder Handling : For flexible substituents (e.g., 4-methylpiperidinyl), apply PART and ISOR commands to model anisotropic displacement parameters .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for intermolecular interactions (e.g., π-π stacking of the phenyl group) .

Q. What strategies are recommended for elucidating the biological activity of this compound given limited direct studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare with chromenone derivatives (e.g., 5,7-dihydroxy-4-phenylcoumarin analogs) known for antioxidant or anti-inflammatory activity .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Validate with MD simulations (GROMACS) .
  • In Vitro Assays : Test antimicrobial activity via microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays (ELISA) .

Q. How do substituent modifications (e.g., piperidinylmethyl group) influence reactivity in downstream chemical transformations?

  • Methodological Answer :
  • Steric Effects : The 4-methylpiperidine group hinders electrophilic substitution at the 8-position. Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively .
  • Redox Reactions : The chromenone core undergoes oxidation (e.g., KMnO₄ in acidic conditions) to form quinone derivatives. Piperidine substituents stabilize radical intermediates .
  • Catalytic Hydrogenation : Pd/C or Raney Ni selectively reduces the chromenone’s double bond without affecting the piperidine ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-crystallize using ethanol/water mixtures and re-measure melting points (DSC recommended). Cross-validate with TLC (Rf values) .
  • Solvent Artifacts : NMR signals may shift in deuterated DMSO vs. CDCl₃ due to hydrogen bonding with the hydroxyl group. Report solvent conditions explicitly .
  • Stereochemical Confusion : Use NOESY to resolve spatial proximity of the piperidinylmethyl and phenyl groups, which may be misassigned in 1D NMR .

Experimental Design Considerations

Q. What experimental controls are essential when evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS .
  • Light Sensitivity : Store solutions in amber vials and test photodegradation under UV (254 nm) and visible light. Use actinometry for quantitation .
  • Enzymatic Hydrolysis : Treat with liver microsomes (e.g., rat S9 fraction) to assess metabolic pathways. Identify metabolites via UPLC-QTOF .

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